molecular formula C10H9ClN2O5 B5788622 methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate

methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate

Cat. No.: B5788622
M. Wt: 272.64 g/mol
InChI Key: PIGAIOGZQGOJII-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.64 g/mol . This compound is known for its unique chemical structure, which includes a chloro-nitrobenzoyl group attached to an amino acetate moiety. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with methyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in covalent bonding with nucleophilic sites in biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison: Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate is unique due to its specific substitution pattern on the benzoyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)7-3-2-6(11)4-8(7)13(16)17/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGAIOGZQGOJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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